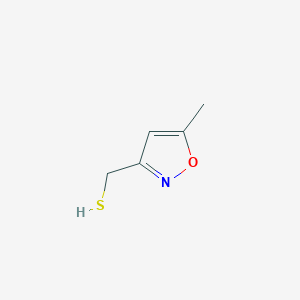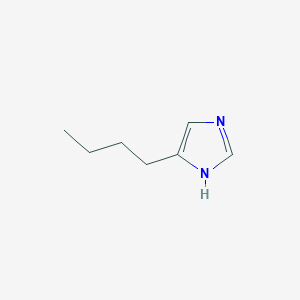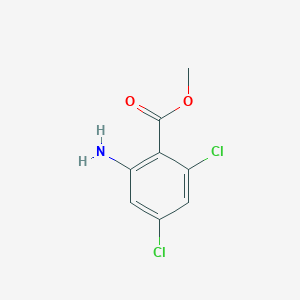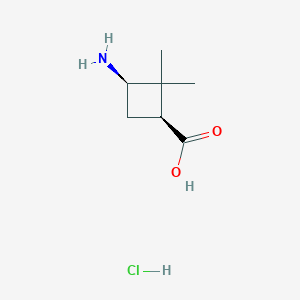
3-Acetylcyclohexanone
説明
3-Acetylcyclohexanone, also known as Cyclohexanone, 2-acetyl-, is a chemical compound with the formula C8H12O2 and a molecular weight of 140.1797 . It is also known by other names such as α-Acetylcyclohexanone, 2-Acetylcyclohexanone, Acetylcyclohexanone, and 2-Acetyl-1-cyclohexanone .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the use of cyclohexanone, morpholine, and p-toluenesulfonic acid . Another method involves the use of toluene, cyclohexanone, pyrrolidine, and p-toluensulfonic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with an acetyl group attached . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Synthesis of Dicetones
- Conjugate Addition: The synthesis of 3-acetylcyclohexanones has been achieved through conjugate addition of lithiated cyanohydrin ether to 2-cyclohexenones, demonstrating its utility in organic synthesis (Seuron, Wartski, & Seyden-Penne, 1981).
Pharmaceutical Intermediates
- Synthesis of α-Acetylcyclohexanone: α-Acetylcyclohexanone, a variant of 3-acetylcyclohexanone, is highlighted as an important pharmaceutical intermediate. Its synthesis involves the use of toluene and toluene-p-sulfonic acid, presenting an economical and environmentally friendly method (Zhou Liu-yi, 2010).
Chelation Studies
- Iron(III) Chelation: Studies on the kinetics and equilibria of 2-acetylcyclohexanone in chelating iron(III) in aqueous solution indicate its potential in understanding metal-ligand interactions (Blanco & Rojas, 1998).
Keto-Enol Tautomerism
- Tautomerization in Water: The keto-enol tautomerism of 2-acetylcyclohexanone in water under various conditions reveals significant enol content, suggesting its interesting behavior in different solvent environments (Iglesias, 2003).
Catalyst in Polymerization
- Ethylene-Propylene Copolymerization: 2-Acetylcyclohexanone, as a β-diketonate, has been used in vanadium-catalyzed ethylene-propylene copolymerization, aiding in understanding the structure of active species in this process (Ma et al., 1999).
Chemical Reactions and Synthesis
- Various Synthesis Applications: this compound is used in multiple synthesis processes, such as in the preparation of β-functionalized Michael acceptors and in reactions forming different compounds, demonstrating its versatility in organic chemistry (Fleming et al., 1992).
特性
IUPAC Name |
3-acetylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIYGBWEZZVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465337 | |
| Record name | 3-acetylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15040-97-8 | |
| Record name | 3-acetylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)
![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)


![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)





